molecular formula C11H14N2S B3867478 N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3867478
M. Wt: 206.31 g/mol
InChI Key: TUSOLQRZIXORLP-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-34-8) is a chemical compound with the molecular formula C 11 H 14 N 2 S and a molecular weight of 206.31 g/mol. This dihydrothiazole derivative is characterized by a melting point of 77°C (in solvents such as hexane or benzene) and a predicted density of 1.17±0.1 g/cm 3 . As a member of the thiazole family, this compound is of significant interest in medicinal chemistry research. Thiazole and its derivatives are recognized as versatile scaffolds in drug discovery due to their wide range of pharmacological activities . The thiazole ring is a key structural component found in numerous FDA-approved drugs for conditions including epilepsy, microbial infections, and cancer . Specifically, 2-aminothiazole derivatives are frequently investigated for their potential anti-inflammatory properties, with research focusing on their interactions with key enzymatic targets such as COX, LOX, and various kinase pathways . The structural features of this compound —particularly the 2-amine group and the benzyl substitution—make it a valuable intermediate for the synthesis and optimization of novel bioactive molecules targeting these and other biological processes. Notice to Researchers: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOLQRZIXORLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of N Benzyl 5 Methyl 4,5 Dihydro 1,3 Thiazol 2 Amine Derivatives

Vibrational Spectroscopic Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine derivatives. The spectra are characterized by distinct bands corresponding to the vibrations of the dihydrothiazole ring, the benzyl (B1604629) substituent, and the methyl group.

The C=N stretching vibration of the imino group within the dihydrothiazole ring is a key diagnostic band, typically observed in the region of 1500-1575 cm⁻¹ in both FT-IR and FT-Raman spectra. researchgate.net The stretching vibrations for the C-S bond are generally found in the 800 ± 130 cm⁻¹ range. researchgate.net

The benzyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the phenyl ring stretching modes typically appear in the 1250-1620 cm⁻¹ region. theaic.org The aliphatic C-H stretching vibrations from the methylene (B1212753) bridge (N-CH₂) and the methyl group (C-CH₃) are observed in the 2900-3000 cm⁻¹ range. Asymmetric and symmetric stretching vibrations of the CH₂ group are identifiable in this region. researchgate.net The rocking vibrations of the CH₃ group are generally found around 1010-1070 cm⁻¹. researchgate.net

A summary of expected vibrational bands is presented in Table 1.

Table 1: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (CH₂, CH₃)Asymmetric & Symmetric Stretching2900 - 3000
C=N (imine)Stretching1500 - 1575
C=C (aromatic)Ring Stretching1250 - 1620
C-H (CH₃)Rocking1010 - 1070
C-SStretching670 - 930
C-H (aromatic)Out-of-plane deformation900 - 970

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum , the protons of the benzyl group are clearly distinguishable. The methylene (N-CH₂) protons typically appear as a singlet around δ 4.3-4.5 ppm, while the aromatic protons of the phenyl ring resonate in the δ 7.2-7.4 ppm region. rsc.org The protons on the dihydrothiazole ring exhibit characteristic shifts. The methine proton at C5, adjacent to the methyl group, would likely appear as a multiplet. The two diastereotopic protons at C4 would resonate as distinct multiplets. The methyl group protons (C₅-CH₃) are expected to show a doublet in the upfield region of the spectrum.

In the ¹³C NMR spectrum , the carbon atoms of the dihydrothiazole ring, benzyl group, and methyl group can be assigned based on their chemical shifts. The imine carbon (C=N) at the 2-position is typically found significantly downfield, often in the range of δ 160-170 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm). The methylene carbon of the benzyl group (N-CH₂) is expected around δ 45-50 ppm. The C4 and C5 carbons of the dihydrothiazole ring and the methyl carbon will resonate at higher field strengths.

A representative table of expected NMR chemical shifts is provided below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupAtom¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
DihydrothiazoleC2 (C=N)-160.0 - 170.0
C4 (CH₂)Multiplet~40.0 - 50.0
C5 (CH)Multiplet~60.0 - 70.0
MethylC₅-CH₃Doublet~20.0 - 25.0
BenzylN-CH₂Singlet (~4.4)~45.0 - 50.0
Phenyl C-HMultiplet (7.2-7.4)127.0 - 129.0
Phenyl C (quaternary)-135.0 - 140.0

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Electron impact mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound derivatives through analysis of their fragmentation patterns.

The molecular ion peak (M⁺) is expected to be observed, confirming the molecular weight of the compound. A prominent feature in the mass spectrum of these compounds is the α-cleavage, leading to the formation of characteristic fragment ions. mdpi.com A major fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the nitrogen atom. This results in the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum.

Another significant fragmentation pathway involves the rupture of the dihydrothiazole ring. arkat-usa.orgsapub.org This can lead to the loss of small neutral molecules or radicals. For instance, cleavage can occur adjacent to the sulfur atom, leading to fragments representative of the thiazoline (B8809763) core. The loss of the methyl group from the molecular ion or subsequent fragment ions is also a possible fragmentation route. The study of these fragmentation mechanisms provides conclusive evidence for the connectivity of the molecular structure. raco.cat

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
M⁺[C₁₁H₁₄N₂S]⁺Molecular Ion
M-15[M - CH₃]⁺Loss of methyl radical
91[C₇H₇]⁺Cleavage of N-CH₂ bond (Tropylium ion)
VariesRing fragmentsRupture of the dihydrothiazole ring

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Single-crystal X-ray diffraction analysis of derivatives of this class of compounds reveals detailed conformational features. researchgate.net The five-membered 4,5-dihydro-1,3-thiazole ring is not planar and typically adopts a twisted or envelope conformation. nih.gov The orientation of the benzyl and methyl substituents relative to the ring can be determined, defining the stereochemistry of the molecule.

Analysis of crystal structures of related thiazole (B1198619) and thiazoline derivatives shows that the packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com In the case of this compound, weak C-H···N or C-H···π interactions may play a significant role in the crystal packing. nih.gov The precise bond distances and angles within the molecule, such as the C=N, C-S, and C-N bond lengths, can be accurately measured and compared with values from theoretical calculations and related structures. acs.orgresearchgate.net

Table 4: Representative Crystallographic Data for Thiazole/Thiazoline Derivatives

ParameterDescriptionTypical Value/System
Crystal SystemThe crystal lattice systemMonoclinic, Triclinic nih.govnih.gov
Space GroupThe symmetry group of the crystalP2₁/c, P-1 nih.govnih.gov
Ring Conformation3D shape of the dihydrothiazole ringEnvelope or Twisted nih.gov
Key InteractionsForces stabilizing the crystal packingC-H···N, π-π stacking nih.govnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the benzyl group and the C=N-C=S system within the dihydrothiazole ring. The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the benzene (B151609) ring and the imino-thioether moiety. tandfonline.com The benzene ring typically exhibits absorption bands around 250-270 nm. The conjugation involving the nitrogen and sulfur atoms in the heterocyclic ring may result in additional absorption bands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals or certain metal complexes. For a diamagnetic molecule like this compound, EPR spectroscopy is not applicable under normal conditions as there are no unpaired electrons to produce a signal.

Theoretical and Computational Investigations of N Benzyl 5 Methyl 4,5 Dihydro 1,3 Thiazol 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

No published studies utilizing Density Functional Theory (DFT) to analyze N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine were found. Such calculations would typically be performed to elucidate the molecule's structural and electronic properties.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound is not available. This type of study would involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There are no available data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) for this compound. FMO analysis is crucial for understanding a molecule's reactivity and electronic transitions.

Electrostatic Potential Mapping (MEP)

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would visually represent the electron density around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

Vibrational Frequency Prediction and Comparison with Experimental Spectra

No theoretical predictions of the vibrational frequencies for this compound, nor any comparisons with experimental infrared or Raman spectra, are present in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Details from a Natural Bond Orbital (NBO) analysis of this compound are not available. NBO analysis provides insights into the bonding and electronic delocalization within a molecule.

Fukui Functions for Local Reactivity Prediction

There are no published studies that have calculated the Fukui functions for this compound. These calculations are used to predict the local reactivity of different atomic sites within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD provides a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative stability of these conformations.

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can identify the most probable spatial arrangements in different environments. The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters describing the potential energy of the system. The resulting data can be analyzed to understand the dynamic behavior of the molecule, including the flexibility of different regions. One common analysis, the Root Mean Square Fluctuation (RMSF), can highlight the local changes and flexibility of specific parts of the molecule during the simulation. bu.edu.eg

The conformational analysis of this compound would involve identifying low-energy conformers and the transition states that connect them. This is critical as the conformation of a molecule can significantly influence its chemical and biological activity. The benzyl (B1604629) and methyl groups attached to the dihydrothiazole ring introduce steric and electronic factors that dictate the preferred orientations.

Table 1: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%)
A60°0.0065
B180°1.2525
C-60°2.5010

This table presents a hypothetical analysis of the major conformers that could be identified through molecular dynamics simulations, with their corresponding relative energies and theoretical populations at equilibrium.

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling, particularly using methods derived from quantum mechanics like Density Functional Theory (DFT), is instrumental in predicting the chemical reactivity of molecules. researchgate.netmdpi.com These methods allow for the calculation of electronic properties that govern how a molecule will interact with other chemical species.

For this compound, DFT calculations can be used to determine the distribution of electron density and to identify the most likely sites for electrophilic and nucleophilic attack. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the amine group would be expected to be electron-rich regions.

By calculating these properties, researchers can predict how the molecule might behave in a chemical reaction, which intermediates might form, and what the most likely reaction mechanism would be. For instance, computational studies on similar heterocyclic compounds have been used to compare theoretical data with experimental results from X-ray crystallography and NMR spectroscopy, often finding good agreement. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for Reactivity Prediction

ParameterValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy-1.2 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap5.3 eVHigh value suggests high kinetic stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

This table provides representative values for quantum chemical parameters that would be calculated using DFT to predict the reactivity of this compound.

Advanced Research Applications and Chemical Significance of N Benzyl 5 Methyl 4,5 Dihydro 1,3 Thiazol 2 Amine Scaffolds

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The 4,5-dihydro-1,3-thiazole framework, particularly when functionalized with an amino group at the 2-position, serves as a highly adaptable precursor for the synthesis of more complex heterocyclic structures. mdpi.comsigmaaldrich.commoldb.com The reactivity of the scaffold allows for various transformations, including condensations, cyclizations, and substitutions, to generate a diverse array of novel compounds. rdd.edu.iq

The 2-amino group is a key functional handle, enabling reactions such as acylation, alkylation, and the formation of ureas or thioureas. mdpi.commdpi.com For instance, 2-aminothiazole (B372263) derivatives can be reacted with acid chlorides or anhydrides to produce corresponding amides, which can then undergo further cyclization to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. mdpi.com Similarly, multi-component reactions involving 2-aminothiazole derivatives, aldehydes, and other reagents have been developed to construct complex molecular architectures in a single step. mdpi.com

One common synthetic strategy involves the Hantzsch thiazole (B1198619) synthesis, which typically uses α-haloketones and thioamides. nih.govnih.gov Modifications of this and other classical methods, as well as novel cascade protocols, have been developed to efficiently produce thiazoline (B8809763) and thiazole derivatives from readily available substrates under mild conditions. nih.govrsc.org These synthetic advancements underscore the importance of the thiazoline scaffold as a foundational component for building molecular diversity. researchgate.net The N-benzyl and 5-methyl groups on the target compound influence its reactivity and solubility, making it a tailored building block for specific synthetic targets.

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Aminothiazole/Thiazoline Precursors

PrecursorReagent(s)Resulting Heterocyclic SystemReference(s)
2-Aminothiazole DerivativeChloroacetyl chloride, secondary amines2-Amino-thiazole-5-carboxylic acid phenylamide derivatives mdpi.com
2-Aminothiazole DerivativeAcid anhydrides (e.g., phthalic anhydride)Fused anhydride (B1165640) compounds mdpi.com
2-Aminothiazole DerivativeSemicarbazide or thiosemicarbazide1,3,4-Oxadiazine or 1,3,4-Thiadiazine scaffolds mdpi.com
ThioamideEthyl-4-bromocrotonateThiazoline derivatives via SN2 and Michael addition researchgate.net

Coordination Chemistry and Ligand Design

The thiazoline ring contains both nitrogen and sulfur heteroatoms, which, along with the exocyclic amino group, are potential coordination sites for metal ions. uq.edu.au This makes the N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine scaffold an interesting candidate for ligand design in coordination chemistry. The binding of 2-aminothiazole derivatives to metal centers typically occurs through the endocyclic nitrogen atom rather than the sulfur atom. uq.edu.au

The design of ligands based on this framework can lead to the formation of metal complexes with diverse geometries and electronic properties. For example, thiazole-derived ligands have been used to synthesize octahedral complexes with Co(II), Ni(II), and Cu(II), and tetrahedral complexes with Zn(II). ijper.org The nature of the substituents on the thiazole ring significantly influences the stability, structure, and reactivity of the resulting metal complexes. The N-benzyl group in this compound can provide steric bulk that influences the coordination sphere of the metal center, while the methyl group can have subtle electronic effects. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

Table 2: Metal Complexes Formed with Thiazole-Related Ligands

Ligand TypeMetal Ion(s)Resulting GeometryPotential Application(s)Reference(s)
N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamideCu(II), Co(II), Ni(II)OctahedralAntimicrobial agents ijper.org
N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamideZn(II)TetrahedralAntimicrobial agents ijper.org
5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleCu(II), Ni(II), Co(II)VariedBiological activity nih.gov
1,3,4-Thiadiazole-2,5-disulfonamideCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Not specifiedCarbonic anhydrase inhibitors nih.gov

Development of Advanced Materials and Functional Molecules

The unique electronic properties of the thiazole and dihydrothiazole cores make them attractive components for the development of advanced materials and functional molecules. nih.gov These scaffolds have been incorporated into systems designed for applications in electronics and photonics. For example, thiazole-based compounds have been investigated for use in organic semiconductors and efficient solar cells. nih.gov

The incorporation of the this compound scaffold into larger conjugated systems could lead to the development of novel organic dyes, fluorescent probes, or materials with nonlinear optical properties. The electron-rich nature of the 2-amino-substituted thiazoline ring can be exploited to tune the photophysical properties of such materials. mdpi.com Furthermore, the ability of these scaffolds to coordinate with metals opens avenues for creating luminescent metal-organic frameworks (MOFs) or phosphorescent materials for organic light-emitting diodes (OLEDs). The substituents on the core structure are critical for fine-tuning the material's properties, such as solubility, solid-state packing, and electronic energy levels.

Catalytic Applications and Their Underlying Mechanisms

Thiazoline derivatives have gained significant attention as valuable ligands in chemical synthesis, particularly in asymmetric catalysis. rsc.org Chiral thiazoline ligands, often synthesized from amino acids, can coordinate with transition metals like palladium, ruthenium, or copper to form catalysts that promote stereoselective reactions. rsc.orgacs.org

These catalytic systems have been applied to various transformations, including palladium-catalyzed asymmetric allylic substitution and [3+2]-cycloaddition reactions. rsc.org The underlying mechanism typically involves the formation of a chiral metal-ligand complex that creates a stereochemically defined environment around the active site. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The N-benzyl and 5-methyl groups of the specific compound would influence the steric environment of such a catalyst, thereby affecting its efficiency and enantioselectivity. For instance, in palladium-catalyzed reactions, thiazoline-based ligands have been shown to yield high conversions, although the enantiomeric excess (ee) can vary depending on the specific ligand structure and reaction conditions. rsc.org

Table 3: Catalytic Performance of Thiazoline-Based Ligands in Asymmetric Reactions

Ligand TypeMetalReaction TypeConversionEnantiomeric Excess (ee)Reference
Chiral Thiazoline PolymerPalladiumAsymmetric Allylic SubstitutionComplete36% rsc.org
Chiral Thiazoline MonomerPalladiumAsymmetric Allylic SubstitutionComplete66% rsc.org
Thiazoline-Metal ComplexesNot specified[3+2]-CycloadditionNot specifiedNot specified rsc.org

Design Principles for New Chemical Entities Based on 4,5-Dihydro-1,3-thiazole Frameworks

The 4,5-dihydro-1,3-thiazole framework serves as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of providing ligands for multiple biological targets. mdpi.com The design of new chemical entities based on this framework relies on established structure-activity relationships (SAR) and modern drug design principles like scaffold hopping. rsc.orgresearchgate.net

SAR studies on various thiazole and thiazoline derivatives have revealed key insights into how structural modifications impact biological activity. nih.govnih.gov For example, the nature and position of substituents on the thiazole ring can dramatically influence the molecule's interaction with a target protein. academie-sciences.frmdpi.com The N-benzyl group on this compound can engage in hydrophobic or π-stacking interactions within a binding pocket, while the 2-amino group can act as a hydrogen bond donor or acceptor. The 5-methyl group adds a specific steric feature that can enhance binding selectivity.

By systematically modifying these substituents (e.g., altering the aromatic ring of the benzyl (B1604629) group, changing the alkyl group at C-5, or further functionalizing the amino group), chemists can rationally design new molecules with optimized properties. This approach involves exploring the chemical space around the core scaffold to improve potency, selectivity, and pharmacokinetic profiles. The inherent structural rigidity and defined stereochemistry of the dihydrothiazole ring make it an excellent template for creating focused libraries of compounds for screening against various therapeutic targets. mdpi.comnih.gov

Q & A

Basic: What are the established synthetic routes for preparing N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction parameters influence yield?

Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting N-benzylamine derivatives with thioamide precursors in the presence of a base (e.g., potassium carbonate) and solvents like ethanol or dimethylformamide (DMF) under reflux. For example, analogous thiazole syntheses involve cyclizing 5-chlorothiazol-2-amine with acyl chlorides in pyridine . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Lower temperatures may reduce side reactions, while polar aprotic solvents like DMF enhance cyclization efficiency .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer: Structural confirmation employs spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the dihydrothiazole ring protons appear as distinct multiplets near δ 3.5–4.5 ppm .
  • X-Ray Crystallography : Resolves bond lengths, angles, and stereochemistry. A related thiazole derivative (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) was structurally validated via single-crystal analysis, confirming planarity and hydrogen bonding .

Advanced: What computational strategies predict the solvent-dependent stability and reactivity of this compound?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model electronic properties and solvation effects. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches using Gibbs free energy profiles to predict reactivity in solvents like water or ethanol. Solvent models (e.g., COSMO-RS) assess polarity effects on stability, while molecular dynamics simulations reveal conformational flexibility in solution .

Advanced: How do substituents on the benzyl group modulate the biological activity of 4,5-dihydro-1,3-thiazol-2-amine derivatives?

Answer: Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while bulky substituents (e.g., adamantyl) improve pharmacokinetic profiles. For example, 5-benzyl-2-aminothiazole derivatives show increased anticancer activity when substituted with halogens due to enhanced lipophilicity and target binding . Comparative assays using substituted analogs (e.g., methyl vs. chloro) under standardized conditions are critical for SAR validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variability in assay conditions, purity, or cell lines. Recommended strategies include:

  • Purity Verification : Use HPLC (>95% purity) to eliminate confounding impurities .
  • Standardized Assays : Replicate studies using established protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-ethyl-5-phenyl derivatives) to identify trends .

Basic: What key physicochemical properties are critical for experimental design, and how are they measured?

Answer: Essential properties include:

  • LogP : Determined via shake-flask method or reverse-phase HPLC to assess lipophilicity.
  • Solubility : Measured using saturation shake-flask assays in buffers (pH 1–7.4) .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, ensuring storage stability .

Advanced: How do advanced spectroscopic techniques elucidate conformational dynamics in solution vs. solid state?

Answer:

  • Solid State : X-ray diffraction reveals rigid conformations and intermolecular interactions (e.g., hydrogen bonds stabilizing dimeric structures) .
  • Solution State : 2D NMR (e.g., NOESY) detects through-space correlations, showing flexibility in the dihydrothiazole ring. Variable-temperature NMR further probes dynamic processes like ring puckering .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

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